molecular formula C16H38GeN2S2 B12737988 2,2'-((Dipentylgermylene)dithio)bis(1-propylamine) CAS No. 91485-97-1

2,2'-((Dipentylgermylene)dithio)bis(1-propylamine)

Cat. No.: B12737988
CAS No.: 91485-97-1
M. Wt: 395.3 g/mol
InChI Key: GAWVCVXLRVCSME-UHFFFAOYSA-N
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Description

2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dipentylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:

    Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF).

    Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would typically include:

    Raw Material Preparation: Purification of dipentylgermanium dichloride and 1-propylamine.

    Reaction Setup: Continuous addition of reactants into a reactor with controlled temperature and pressure.

    Product Isolation: Separation and purification of the final product using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of new organogermanium compounds with different functional groups.

Scientific Research Applications

2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can lead to:

    Molecular Targets: Binding to proteins, enzymes, or nucleic acids.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine)
  • 2,2’-((Diphenylgermylene)dithio)bis(1-propylamine)
  • 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine)

Uniqueness

2,2’-((Dipentylgermylene)dithio)bis(1-propylamine) is unique due to its specific alkyl chain length (pentyl groups) attached to the germanium atom, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

91485-97-1

Molecular Formula

C16H38GeN2S2

Molecular Weight

395.3 g/mol

IUPAC Name

2-[1-aminopropan-2-ylsulfanyl(dipentyl)germyl]sulfanylpropan-1-amine

InChI

InChI=1S/C16H38GeN2S2/c1-5-7-9-11-17(12-10-8-6-2,20-15(3)13-18)21-16(4)14-19/h15-16H,5-14,18-19H2,1-4H3

InChI Key

GAWVCVXLRVCSME-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Ge](CCCCC)(SC(C)CN)SC(C)CN

Origin of Product

United States

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